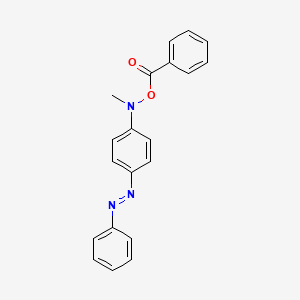

N-Benzoyloxy-N-methyl-4-aminoazobenzene

Description

Structure

3D Structure

Properties

CAS No. |

6098-46-0 |

|---|---|

Molecular Formula |

C20H17N3O2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(N-methyl-4-phenyldiazenylanilino) benzoate |

InChI |

InChI=1S/C20H17N3O2/c1-23(25-20(24)16-8-4-2-5-9-16)19-14-12-18(13-15-19)22-21-17-10-6-3-7-11-17/h2-15H,1H3 |

InChI Key |

ORXVMYKUSMPAPZ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Synonyms |

N-benzoyloxy-MAB N-benzoyloxy-N-methyl-4-aminoazobenzene |

Origin of Product |

United States |

Synthesis and Advanced Analytical Methodologies for N Benzoyloxy N Methyl 4 Aminoazobenzene Research

Synthetic Chemistry of N-Benzoyloxy-N-methyl-4-aminoazobenzene and Analogues

The synthesis of this compound and its analogues is crucial for investigating their chemical and biological properties. The methodologies employed often involve multi-step processes, starting from simpler aromatic precursors.

Chemical Synthesis Procedures and Modifications

The synthesis of N-aroyloxy-N-alkyl-4-aminoazobenzene derivatives typically involves the acylation of the corresponding N-hydroxy-N-alkyl-4-aminoazobenzene. A general approach to synthesizing the precursor, N-methyl-4-aminoazobenzene (MAB), involves the coupling of a diazonium salt with an aniline derivative. For instance, the synthesis can be initiated by the diazotization of aniline followed by coupling with N-methylaniline.

Modifications to the synthesis can be introduced to create analogues with different substituents on the aromatic rings. For example, substituted anilines or N-alkylanilines can be used as starting materials to introduce various functional groups, which can modulate the electronic and steric properties of the final compound.

Preparation of Labeled Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for mechanistic studies, allowing researchers to trace the metabolic fate of molecules and elucidate reaction pathways. The preparation of labeled this compound can be achieved by incorporating isotopes such as ¹⁴C or ³H into the molecule.

Specific protocols for the isotopic labeling of this compound are not extensively documented in the literature. However, general strategies for labeling aminoazobenzene derivatives can be adapted. For instance, a labeled precursor, such as a radiolabeled aniline or N-methylaniline, could be used in the initial steps of the synthesis. The study of amino acid conjugation of N-hydroxy-4-aminoazobenzene dyes has utilized [³H]ATP to investigate their activation process, indicating a methodological precedent for isotopic labeling within this class of compounds to study their biological interactions nih.gov.

Spectroscopic Techniques for Structural Elucidation in Research

A suite of spectroscopic techniques is employed to rigorously characterize the structure and electronic properties of this compound and its analogues. These methods provide detailed insights into the molecular framework and the behavior of electrons within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹³C NMR spectrum would be characterized by a series of signals in the aromatic region (typically δ 110-160 ppm), corresponding to the carbon atoms of the two phenyl rings and the azo group. The carbonyl carbon of the benzoyloxy group would resonate at a characteristic downfield position (around δ 165-175 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.5 |

| N-Methyl Protons | 3.0 - 3.5 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 155 |

| Azo Carbons | 140 - 155 |

| N-Methyl Carbon | 30 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. Azo compounds are known for their characteristic absorption bands in the UV-visible region, which are responsible for their color. The spectrum of this compound is expected to exhibit two main absorption bands.

The high-energy band, typically observed in the UV region, is attributed to the π → π* transition of the conjugated aromatic system. The lower-energy band, extending into the visible region, is characteristic of the n → π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. For instance, studies on aminoazobenzene dyes have shown that the absorption spectra can be recorded in the range of 200 to 600 nm researchgate.net. The absorption spectrum of trans-4-aminoazobenzene, a related compound, shows a new band at 395 nm upon formation researchgate.net.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition | Wavelength Range (nm) |

|---|---|

| π → π* | 300 - 400 |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound would display characteristic bands corresponding to the various stretching and bending vibrations of its constituent bonds.

Key expected vibrational bands include:

N=N stretching: This vibration, characteristic of the azo group, typically appears in the region of 1400-1450 cm⁻¹.

C=O stretching: The carbonyl group of the benzoyloxy moiety will give rise to a strong absorption band in the IR spectrum, usually in the range of 1730-1750 cm⁻¹.

C-N stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ region.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

Table 4: Key Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Azo (-N=N-) | Stretching | 1400 - 1450 |

| Carbonyl (C=O) | Stretching | 1730 - 1750 |

| Amine (C-N) | Stretching | 1250 - 1350 |

| Aromatic C-H | Stretching | > 3000 |

Chromatographic and Separation Methods in Metabolite and Adduct Research

Chromatographic techniques are fundamental to the purification and separation of this compound and its derivatives from complex biological matrices. These methods are crucial for isolating specific metabolites and adducts for further structural analysis.

High-Performance Liquid Chromatography (HPLC) for Compound and Adduct Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of DNA adducts formed from this compound. The reaction of this compound with DNA, followed by enzymatic hydrolysis, yields a mixture of modified nucleosides that can be effectively resolved using HPLC. Research has demonstrated the separation of at least ten distinct dye derivatives when the compound is reacted with deoxyguanoisine, and at least six N-methyl-4-aminoazobenzene (MAB) adducts from in vitro reactions with DNA. nih.govresearchgate.net

The primary adducts identified through HPLC separation include N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene and 3-(deoxyguanosin-N2-yl)-MAB. nih.govmdpi.com The separation is typically achieved using reverse-phase columns, where the elution order is dependent on the polarity of the adducts. The specific retention times can be influenced by the exact HPLC conditions, including the column chemistry, mobile phase composition, and gradient profile.

HPLC Separation of MAB-DNA Adducts

| Adduct | Typical HPLC Column | Mobile Phase (example) | Detection Method |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | Reverse-Phase C18 | Gradient of methanol in aqueous buffer | UV Absorbance / Mass Spectrometry |

| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | Reverse-Phase C18 | Gradient of methanol in aqueous buffer | UV Absorbance / Mass Spectrometry |

| Other MAB-DNA Adducts | Reverse-Phase C18 | Gradient of methanol in aqueous buffer | UV Absorbance / Mass Spectrometry |

Mass Spectrometry (MS) for Identification of Metabolites and Adducts

Mass Spectrometry (MS) is a powerful analytical technique used for the structural elucidation and confirmation of the identity of metabolites and adducts of this compound. When coupled with HPLC (LC-MS), it provides a robust method for both the separation and identification of these compounds in complex mixtures.

Following HPLC separation, the eluted fractions containing the putative adducts are introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, allowing for the definitive identification of the adduct.

Key adducts of N-methyl-4-aminoazobenzene that have been identified using mass spectrometry include N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N2-yl)-MAB. nih.govmdpi.com The mass spectra of these adducts exhibit characteristic parent ions and fragmentation patterns that confirm their structures.

Mass Spectrometric Data for Key MAB-DNA Adducts

| Adduct | Ionization Method | Parent Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | Electrospray Ionization (ESI) | [M+H]⁺ | Fragment corresponding to the MAB moiety, Fragment corresponding to the deoxyguanosine moiety |

| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | Electrospray Ionization (ESI) | [M+H]⁺ | Fragment corresponding to the MAB moiety, Fragment corresponding to the deoxyguanosine moiety |

Metabolic Bioactivation Pathways of N Benzoyloxy N Methyl 4 Aminoazobenzene Precursors

Enzymatic Transformations Leading to N-Hydroxylated Intermediates

The initial and rate-limiting step in the metabolic activation of many carcinogenic arylamines, including MAB, is N-hydroxylation. tandfonline.com This reaction introduces a hydroxyl group to the nitrogen atom of the amino group, converting MAB into N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB). tandfonline.comnih.gov This N-hydroxy metabolite is considered a proximate carcinogen, a more reactive form than the parent compound, but one that typically requires further activation to become the ultimate carcinogenic species. tandfonline.comnih.govaacrjournals.org

The N-oxidation of arylamines is primarily catalyzed by microsomal monooxygenases. nih.gov The cytochrome P450 (P450) superfamily of enzymes, located in the endoplasmic reticulum of various cells, plays a central role in this process. tandfonline.comnih.gov N-oxidation by P450 enzymes is a critical initial step in converting these compounds into DNA-reactive species. nih.gov Specifically, for arylamines and arylamides, CYP1A2 is a major form catalyzing this metabolic activation in the liver of both experimental animals and humans, though other forms like CYP1A1 and CYP3A may also contribute. tandfonline.comnih.gov

Studies on the related compound N,N-dimethyl-4-aminoazobenzene (DAB) demonstrate the selectivity of different P450 isozymes. Microsomes from rats treated with 3-methylcholanthrene (B14862) (MC), an inducer of CYP1A enzymes, showed more rapid demethylation but slower ring hydroxylation, indicating the preferential involvement of specific P450s in different metabolic pathways. nih.gov Purified cytochrome P448 (a CYP1A family member) from MC-treated rats was highly efficient at catalyzing DAB demethylation. nih.gov Theoretical studies support a one-electron transfer mechanism as the most likely pathway for P450-catalyzed aromatic amine oxidation. nih.gov While the flavin-containing monooxygenase (FMO) system is another major microsomal N-oxygenase, the primary focus in the activation of carcinogenic aminoazo dyes has been on the cytochrome P450 system.

The rate and extent of N-hydroxylation exhibit significant variability depending on the animal species and the specific tissue, which often correlates with susceptibility to the carcinogenic effects of these compounds. tandfonline.com Hepatic N-hydroxy-MAB sulfotransferase activities, a subsequent activation step, show a distinct order among different species: male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster. nih.govaacrjournals.org

The liver is the primary site of metabolism for aminoazo dyes. nih.govnih.gov However, other tissues may also possess the enzymatic machinery for activation. For instance, while hepatic cytosols in male rats show high activity, kidney and small intestine cytosols have low activities, and other tissues studied had little to no activity for the sulfonation of N-HO-MAB. nih.govaacrjournals.org In humans, activation of carcinogenic arylamines that are substrates for P4501A2 is much lower in fetal liver and adult lung microsomes compared to adult liver microsomes. nih.gov Conversely, fetal liver microsomes can exhibit higher activity for activating other types of procarcinogens. nih.gov This highlights the complex interplay of enzyme expression, species, and tissue type in determining the metabolic fate of MAB.

Table 1: Species and Tissue Differences in Arylamine Metabolism This table summarizes observed differences in the metabolic activation of N-hydroxy-N-methyl-4-aminoazobenzene and related compounds across various species and tissues, based on sulfotransferase activity.

| Parameter | Species/Tissue | Observed Activity/Finding | Reference |

|---|---|---|---|

| Hepatic N-HO-MAB Sulfotransferase Activity | Male Rat | Highest activity among species tested. | nih.gov, aacrjournals.org |

| Other Species (in descending order of activity) | Female Rat, Male Rabbit, Male Guinea Pig, Male Mouse > Male Hamster. | nih.gov, aacrjournals.org | |

| Tissue-Specific Sulfotransferase Activity (Male Rat) | Liver | High activity. | nih.gov, aacrjournals.org |

| Kidney, Small Intestine | Low activity. | nih.gov, aacrjournals.org | |

| Human P450 Activity (Arylamine Activation) | Adult Liver | High P4501A2 activity. | nih.gov |

| Fetal Liver, Adult Lungs | Much lower P4501A2 activity compared to adult liver. | nih.gov |

Esterification of N-Hydroxy Metabolites to Reactive Species

The N-hydroxy metabolites of arylamines, such as N-HO-MAB, undergo a second critical activation step involving esterification. tandfonline.comaacrjournals.org This process converts the N-hydroxy group into a better leaving group, facilitating the formation of highly electrophilic and unstable intermediates. oup.com The biological and chemical properties of synthetic esters like N-benzoyloxy-MAB lend strong support to the concept that in vivo activation of carcinogenic aromatic amines proceeds through the esterification of their N-hydroxy metabolites. aacrjournals.org Several enzymatic pathways can mediate this esterification.

A primary pathway for the esterification of N-hydroxy arylamines is O-sulfonation, catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.govoup.comnih.gov This reaction requires the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govaacrjournals.orgnih.gov Hepatic cytosols catalyze the PAPS-dependent O-sulfonation of N-HO-MAB to form a presumed sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate. nih.govaacrjournals.org This sulfonation is a metabolic activation process that leads to highly reactive electrophiles. oup.com

The efficiency of this pathway varies. Hepatic sulfotransferase activities for N-HO-MAB are significantly higher than for other related compounds like N-hydroxy-N-ethyl-4-aminoazobenzene and N-hydroxy-4-aminoazobenzene. nih.govaacrjournals.org In studies with 12 human hepatic cytosols, the extent of PAPS-dependent DNA binding of various N-hydroxy derivatives correlated significantly with the levels of thermostable phenol (B47542) SULT (TS-PST) activity. nih.gov This suggests that this specific SULT isoform is important for the bioactivation of N-hydroxy arylamines in human tissues. nih.gov

Table 2: Research Findings on Sulfotransferase-Mediated Activation of N-Hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) This table presents key findings from studies on the enzymatic sulfonation of N-HO-MAB.

| Finding | Enzyme System | Key Details | Reference |

|---|---|---|---|

| PAPS-Dependent Esterification | Rat Liver Cytosolic Sulfotransferases | Catalyzes the O-sulfonation of N-HO-MAB to form a reactive sulfuric acid ester. | nih.gov, aacrjournals.org |

| Substrate Specificity | Rat Liver Cytosol | The rate of esterification for N-HO-MAB is 2 to 5 times higher than for N-hydroxy-N-ethyl-4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, and N-hydroxy-naphthylamines. | nih.gov, aacrjournals.org |

| Correlation with Human SULT Isoform | Human Liver Cytosols | PAPS-dependent activation of N-hydroxy arylamines correlates significantly with thermostable phenol sulfotransferase (TS-PST) activity. | nih.gov |

| Product Reactivity | Rat Liver Cytosol with PAPS | The resulting sulfate (B86663) ester reacts with guanosine (B1672433) to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene and with methionine to form 3-methylmercapto-N-methyl-4-aminoazobenzene. | nih.gov, aacrjournals.org |

Conceptually, other conjugation reactions besides sulfonation could also lead to the formation of reactive esters from N-hydroxy intermediates.

Acetyltransferase Pathway: Arylamine N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A to substrates. nih.gov While N-acetylation is often a detoxification step, O-acetylation of N-hydroxyarylamines is a significant activation pathway. nih.govlouisville.edu This reaction yields a reactive N-acetoxy ester, which can spontaneously break down to form a highly reactive arylnitrenium ion. nih.gov Human NAT1, in particular, has been implicated in the metabolic activation of carcinogens and is associated with cancer risk. nih.govlouisville.edu Although direct evidence for the O-acetylation of N-HO-MAB is less documented than sulfonation, the established role of NATs in activating other N-hydroxy arylamines provides a strong conceptual framework for its potential involvement. tandfonline.comnih.gov

Glucuronosyltransferase Pathway: Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is another major Phase II metabolic pathway. It typically results in the formation of more water-soluble and readily excretable metabolites. However, for some N-hydroxy compounds, N-glucuronidation can result in the formation of unstable conjugates that can rearrange or hydrolyze, particularly under acidic conditions (such as in the urinary bladder), to reform the N-hydroxyarylamine or generate a reactive nitrenium ion. While O-glucuronides of N-hydroxy arylamides have been shown to be reactive, the role of this pathway in the activation of N-hydroxy-N-methyl-4-aminoazobenzene remains a conceptual possibility rather than a widely demonstrated major activation pathway compared to sulfonation.

Formation and Reactivity of Electrophilic Intermediates

The esterification of N-HO-MAB, either through sulfonation in vivo or via synthetic esters like N-benzoyloxy-MAB, results in compounds that are chemically reactive. aacrjournals.orgnih.gov These esters are unstable and readily undergo heterolytic cleavage of the N-O bond, losing the leaving group (sulfate or benzoate) to form a highly electrophilic cation, the N-methyl-4-aminoazobenzene nitrenium ion. nih.govaacrjournals.orgimrpress.com This nitrenium ion is considered the "ultimate" carcinogenic species.

N-Benzoyloxy-MAB serves as a useful model for the metabolically generated reactive esters. aacrjournals.org It reacts readily and non-enzymatically at neutral pH with various cellular nucleophiles. aacrjournals.orgnih.gov Studies have shown that N-benzoyloxy-MAB reacts with methionine, guanosine, and the nucleophilic amino acids cysteine, tryptophan, and tyrosine. aacrjournals.orgnih.gov In vitro, it readily forms covalent bonds with macromolecules like protein, RNA, and DNA. aacrjournals.org The reaction with guanosine, a component of nucleic acids, to yield products such as N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene, is a critical event, representing the formation of a DNA adduct that can lead to mutations. nih.govaacrjournals.org The high reactivity of these electrophilic intermediates with cellular macromolecules is the molecular basis for the biological activity of the parent compound. aacrjournals.orgimrpress.com

Generation and Characterization of Nitrenium Ions

The formation of a nitrenium ion from N-Benzoyloxy-N-methyl-4-aminoazobenzene is considered a pivotal step in its mechanism of action. This process occurs through the heterolysis of the nitrogen-oxygen bond, yielding a resonance-stabilized nitrenium ion and a benzoate (B1203000) anion. The resulting N-methyl-4-aminoazobenzene nitrenium ion is a potent electrophile.

Direct spectroscopic observation of the N-methyl-4-aminoazobenzene nitrenium ion is challenging due to its transient nature. However, its generation has been inferred through the characterization of its reaction products with various nucleophiles. Studies have shown that this compound reacts readily at neutral pH with biological nucleophiles. aacrjournals.org These reactions serve as strong indirect evidence for the formation of the nitrenium ion as the reactive intermediate.

The reactivity of this compound and related esters with nucleophiles provides insight into the electrophilic nature of the generated nitrenium ion. A comparison of the reactivity of several N-benzoyloxy derivatives highlights the influence of substituents on their stability and carcinogenic activity. nih.gov

| Compound | Relative Reactivity with Methionine | Relative Reactivity with Guanosine | Carcinogenic Activity (Sarcoma Induction) |

|---|---|---|---|

| This compound | High | High | High |

| N-Benzoyloxy-N-methyl-4'-methyl-4-aminoazobenzene | Similar to parent | Similar to parent | Lower than parent |

| N-Benzoyloxy-N-methyl-4'-ethyl-4-aminoazobenzene | Similar to parent | Similar to parent | Lower than parent |

| N-Benzoyloxy-N-ethyl-4-aminoazobenzene | Similar to parent | Similar to parent | Lower than parent |

The N-methyl-4-aminoazobenzene nitrenium ion is known to react with various cellular nucleophiles, including amino acid residues and nucleic acid bases. aacrjournals.org The primary products are covalent adducts, which are believed to initiate the carcinogenic process. The sites of adduction have been identified through in vitro experiments, demonstrating the electrophilic nature of the nitrenium ion.

| Nucleophile | Reaction Products |

|---|---|

| Methionine | Polar dye adducts |

| Cysteine | Polar dye adducts |

| Tryptophan | Polar dye adducts |

| Tyrosine | Polar dye adducts |

| Guanosine | Polar dye adducts |

Pathways Involving Nitrone Formation

In addition to the formation of nitrenium ions, an alternative bioactivation pathway for N-methylated arylamines can involve the formation of nitrones. This pathway is initiated by the N-oxygenation of the N-methylarylamine by microsomal flavin-containing monooxygenase to form the corresponding N-hydroxy derivative. Subsequent oxidation of the N-hydroxy-N-methylarylamine can lead to the formation of a nitrone.

While this pathway has been proposed for other N-methylarylamines, direct evidence for nitrone formation from this compound or its immediate precursors is not extensively documented in the literature. However, based on the metabolism of analogous compounds, it is a plausible ancillary metabolic route. The formation of a nitrone from N-hydroxy-N-methyl-4-aminobiphenyl has been suggested, which proceeds via further oxidation and can subsequently hydrolyze to yield formaldehyde (B43269) and the corresponding N-hydroxyarylamine. aacrjournals.org

The general pathway for nitrone formation from an N-hydroxy-N-methylarylamine can be depicted as follows:

N-Oxidation: The precursor, N-methyl-4-aminoazobenzene, is oxidized to N-hydroxy-N-methyl-4-aminoazobenzene.

Further Oxidation: The N-hydroxy intermediate undergoes further oxidation to form the corresponding nitrone.

Molecular Interactions and Adduct Chemistry of N Benzoyloxy N Methyl 4 Aminoazobenzene

DNA Adduct Formation and Characterization

N-Benzoyloxy-N-methyl-4-aminoazobenzene is a potent electrophile that reacts readily with DNA in vitro without the need for metabolic activation. aacrjournals.org This reactivity has been instrumental in identifying the specific DNA lesions that are also found in vivo after exposure to the parent compound, N-methyl-4-aminoazobenzene.

The primary targets for covalent adduction by this compound are the purine (B94841) bases within the DNA structure, with guanine (B1146940) being the most susceptible nucleoside. nih.govnih.gov In vitro reactions of the compound with DNA, followed by enzymatic hydrolysis and chromatographic analysis, have identified at least six distinct adducts. nih.gov

The two principal and most extensively characterized adducts are:

N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene : This adduct forms through the covalent attachment of the arylamine moiety to the C8 position of guanine. nih.gov It is consistently identified as the major product in in vitro reactions with both isolated deoxyguanosine and intact DNA. nih.gov

3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene : The second major adduct involves the linkage of the carcinogen to the exocyclic N2 amino group of guanine. nih.govnih.gov While this adduct is formed in smaller quantities compared to the C8 adduct in direct reactions with deoxyguanosine, its proportion is significantly higher in reactions with double-stranded DNA. nih.gov

Studies using radiolabeled DNA have confirmed that the vast majority of adducts are derived from purines. nih.gov The reaction with deoxyguanosine alone can yield a complex mixture of at least ten different products, highlighting the diverse reactivity of the compound. nih.gov

Table 1: Principal DNA Adducts of this compound

| Adduct Name | Site of Covalent Binding | Relative Abundance |

|---|---|---|

| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8 of Guanine | Major adduct, especially in reactions with free deoxyguanosine |

| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2 of Guanine | Second major adduct, significant in reactions with duplex DNA |

The major C8-guanine adduct, N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, exhibits stereoisomerism. It has been shown to exist as two distinct, interconvertible isomers: cis and trans. nih.gov This isomerism arises from the restricted rotation around the N-C8 bond connecting the guanine base to the arylamine ring. These isomers are separable using techniques like high-performance liquid chromatography (HPLC). nih.gov

The stability of the DNA adducts formed by this compound varies significantly, which has important implications for their biological consequences. The N-(deoxyguanosin-8-yl)-MAB adduct is the predominant product initially formed in vivo but is subject to relatively rapid removal by cellular repair mechanisms. nih.gov In contrast, the 3-(deoxyguanosin-N2-yl)-MAB adduct is a more persistent lesion. nih.gov Studies in rat liver have shown that this N2-adduct remains at constant levels for up to 14 days, while the C8-adduct is undetectable after 7 days. nih.gov This persistence suggests it may play a crucial role in the long-term biological effects associated with the parent compound.

In addition to enzymatic repair, some adducts can be lost through spontaneous chemical reactions. Research has shown that this compound can form unstable adducts, likely at the N-7 position of guanine. nih.gov These N-7 substituted adducts are prone to rapid depurination, leading to the release of the modified guanine base from the DNA backbone and the creation of an abasic site. nih.gov

The extent of DNA modification by this compound has been quantified in several experimental settings. In in vitro reactions with calf thymus DNA, the compound can achieve a binding level of approximately one adduct per 1,000 nucleotides. nih.gov

In studies analyzing the adducts formed from the parent compound in vivo, the two major adducts, N2-dG-MAB and C8-dG-MAB, were found to account for 40-50% each of the total carcinogen bound to DNA in the livers of rats fed MAB. nih.gov The total level of DNA adducts in the liver, the target organ for carcinogenesis, is significantly higher—by a factor of 2 to 10—than in non-target tissues like the kidney or spleen. nih.gov

The major C8 adduct, N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, along with its cis/trans isomers, was found to constitute about 75% of the products resulting from the reaction of this compound with deoxyguanosine in vitro. nih.gov

Table 2: Quantitative Adduct Data

| Experimental System | Adduct(s) | Finding |

|---|---|---|

| In vitro reaction with calf thymus DNA | Total MAB adducts | Approx. 1 adduct per 1000 nucleotides nih.gov |

| Rat liver DNA (in vivo MAB feeding) | N2-dG-MAB and C8-dG-MAB | Each adduct accounts for 40-50% of total bound carcinogen nih.gov |

| In vitro reaction with deoxyguanosine | N-(deoxyguanosin-8-yl)-MAB | Accounts for ~75% of total products formed nih.gov |

Interactions with Ribonucleic Acids (RNA)

In addition to its reactivity with DNA, this compound also forms covalent bonds with ribonucleic acids (RNA).

Early in vitro studies demonstrated that this compound reacts readily with bulk RNA at neutral pH to form stable, macromolecule-bound dye products. aacrjournals.org The primary site of reaction within the RNA molecule is the guanosine (B1672433) residue, paralleling the reactivity observed with DNA. aacrjournals.orgnih.gov The electrophilic ester attacks the nucleophilic centers on the guanine base, leading to the formation of covalent adducts. While these foundational studies established the reaction with total cellular RNA, which is predominantly composed of ribosomal RNA (rRNA) and transfer RNA (tRNA), they did not typically differentiate the binding levels between these specific RNA species. The key finding is that the guanosine components within these RNA molecules are susceptible to adduction by this reactive ester. aacrjournals.org

Characterization of RNA-Adducts

The compound this compound (N-BzO-MAB), a synthetic ester, readily reacts with RNA in vitro under neutral pH conditions to form macromolecular-bound dye adducts. aacrjournals.orgnih.gov This reactivity highlights its nature as an electrophilic agent. The primary site of interaction on RNA is the guanosine residue. aacrjournals.org

Detailed characterization studies have identified the major reaction product with guanosine as N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene. nih.gov This adduct is formed by the substitution of the dye residue onto the C8 position of the guanine base. nih.gov The structural confirmation of this RNA adduct has been achieved through a combination of spectroscopic and chemical methods, including:

Radiochemical Analysis : Experiments using dual-labeled reactants, such as (prime ring-³H)-N-BzO-MAB and (8-¹⁴C)guanosine, demonstrated equimolar amounts of the dye and guanosine residues in the product. nih.gov

Mass Spectrometry : Analysis of the trimethylsilyl (B98337) derivatives of the adducts confirmed their molecular weights. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton and ¹³C NMR spectra were compared with related compounds to confirm that substitution occurred at the C8 position of the guanosine residue. nih.gov

Chemical Hydrolysis : Acid hydrolysis of the guanosine-dye adduct yielded N-(guan-8-yl)-N-methyl-4-aminoazobenzene, providing direct evidence of the 8-substitution. nih.gov

These characterization methods are crucial for understanding the precise molecular changes that occur when N-BzO-MAB interacts with RNA, forming stable covalent adducts. This interaction is believed to be a key aspect of its biological activity.

Molecular Mechanisms of Genotoxicity and Mutagenesis Induced by N Benzoyloxy N Methyl 4 Aminoazobenzene

Induction of Mutational Events in Model Systems

Studies utilizing various model systems, including human cells in culture, have elucidated the specific patterns of mutations induced by N-Benzoyloxy-N-methyl-4-aminoazobenzene. This compound is a potent mutagen, capable of inducing a wide spectrum of genetic alterations.

This compound predominantly targets guanine (B1146940) bases in DNA. nih.gov When plasmid DNA treated with BzOMAB is replicated in human lymphoblastoid cells, a significant portion of the induced point mutations occur at GC base pairs. nih.gov The most common type of base substitution is the GC→AT transition, accounting for approximately 33% of point mutations. nih.gov In addition to transitions, a variety of transversions at GC base pairs are also observed, making up about 28% of the point mutations. nih.gov The broad range of base substitutions suggests that during the replicative bypass of the DNA lesions caused by BzOMAB, various incorrect bases can be inserted opposite the damaged site. nih.gov

Beyond base substitutions, this compound is also effective at inducing frameshift and deletion mutations. In studies with human cells, BzOMAB treatment led to a 17-fold increase in the frequency of deletion mutations compared to controls. nih.gov Furthermore, -1 frameshift mutations, primarily at GC base pairs, constitute a significant fraction (22%) of the point mutations induced by this compound. nih.gov

Table 1: Spectrum of Mutations Induced by this compound in Human Cells Data sourced from studies on a shuttle vector system.

| Mutation Type | Target Base Pair | Percentage of Point Mutations |

| GC→AT Transition | GC | 33% |

| Transversions | GC | 28% |

| -1 Frameshift | GC | 22% |

| Deletion Mutations | Not specified | 17-fold increase over background |

This table summarizes the mutational specificity of this compound as observed in human cells. nih.gov

Role of DNA Adducts in Mutagenic Pathways

The mutagenicity of this compound is a direct consequence of its ability to react with DNA, forming covalent adducts. These adducts disrupt the normal structure of DNA and interfere with the fidelity of DNA replication and repair processes.

The formation of bulky adducts on DNA bases can halt the progression of the DNA replication machinery. embopress.org To overcome this block, cells employ a mechanism known as translesion synthesis (TLS), where specialized, low-fidelity DNA polymerases replicate across the damaged template. mdpi.com The broad spectrum of mutations induced by BzOMAB is indicative of such a process, where the replicative bypass of its DNA adducts frequently leads to the insertion of incorrect nucleotides. nih.gov While DNA adducts can be strong blocks for DNA synthesis, TLS polymerases can bypass these non-instructive lesions, albeit in an error-prone manner. embopress.org The persistence of these adducts increases the likelihood of mutagenic events during subsequent rounds of DNA replication. nih.gov

The specific chemical structure of the DNA adduct plays a crucial role in determining the type of mutation that arises. This compound reacts with DNA in vitro to form several products, primarily with purine (B94841) nucleosides. nih.gov The major adduct formed is N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene (dG-C8-MAB). nih.govnih.gov A second significant, though less abundant, adduct has been identified as 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene. nih.gov

The dG-C8-MAB adduct can disrupt the normal Watson-Crick base pairing. The structure of the adducted base can favor a syn conformation, which can lead to mispairing during DNA synthesis. The polymerase may preferentially insert an adenine (B156593) opposite the adducted guanine, leading to the commonly observed GC→AT transitions. The variety of other substitutions and frameshifts suggests that the polymerase often struggles to read the damaged template, leading to a range of errors. nih.gov The relative stability and repair efficiency of these different adducts also influence their mutagenic potential; for instance, the second major adduct was found to be removed less efficiently from mouse liver DNA than the primary dG-C8-MAB adduct, potentially contributing to its long-term mutagenic effect. nih.gov

Table 2: Major DNA Adducts of this compound

| Adduct Name | Site of Attachment on Deoxyguanosine |

| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8 position |

| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2 position |

This table lists the primary DNA adducts identified following the reaction of this compound with DNA. nih.govnih.gov

Structure-Activity Relationships in this compound and Related Compounds

The carcinogenic and mutagenic potency of aminoazobenzene dyes is highly dependent on their chemical structure. Comparisons between this compound and its analogs reveal key structural features that govern their biological activity.

The mutagenic activities of various 4-aminoazobenzene (B166484) derivatives in Salmonella typhimurium also highlight structure-activity relationships. For example, the potent carcinogen 3-methoxy-AAB was a potent mutagen, whereas non-carcinogenic derivatives like 2-methoxy-AAB were non-mutagenic. nih.gov N-hydroxy derivatives of 4-aminoazobenzene showed greater mutagenicity than the parent compounds without metabolic activation, indicating they are more direct-acting mutagens. nih.gov These findings underscore that substitutions on the azobenzene (B91143) ring system can dramatically alter the compound's metabolic activation pathways and inherent mutagenicity, influencing its carcinogenic potential.

Correlation of Electrophilic Reactivity with Mutagenicity

The genotoxicity of this compound (N-BOMO-MAB) is intrinsically linked to its nature as an electrophilic compound. As a synthetic model for the ultimate carcinogenic metabolite of N-methyl-4-aminoazobenzene (MAB), its chemical structure allows it to readily react with nucleophilic sites within cellular macromolecules, most notably DNA. This electrophilic reactivity is a cornerstone of its mutagenic and carcinogenic properties.

N-BOMO-MAB and its related N-acyloxy derivatives exhibit a high degree of reactivity with amino acids, proteins, and DNA. jst.go.jp This reactivity is a direct consequence of the ester linkage, which upon cleavage, generates a reactive nitrenium ion intermediate. This highly electrophilic species can then form covalent adducts with DNA bases. Research has demonstrated that N-BOMO-MAB reacts with deoxyguanosine in vitro to produce multiple products, with the primary adduct being N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene. nih.govnih.gov This adduct formation is a critical event in the initiation of mutagenesis.

The mutagenicity of N-acyloxy derivatives of MAB has been demonstrated in bacterial systems, such as Salmonella typhimurium strains TA-98 and TA-100, where they induce mutations without the need for metabolic activation by liver enzymes. jst.go.jp This direct-acting mutagenicity further underscores the inherent electrophilic and reactive nature of these compounds.

Table 1: Correlation of Electrophilic Reactivity and Biological Activity of N-Benzoyloxy-MAB Derivatives

| Compound | Reactivity with Nucleophiles (Methionine, Guanosine) | Carcinogenic Activity (Rat Sarcoma Induction) |

|---|---|---|

| This compound | Similar to other derivatives | Considerably high |

| N-Benzoyloxy-N-methyl-4'-methyl-aminoazobenzene | Similar to other derivatives | Lower than N-BOMO-MAB |

| N-Benzoyloxy-N-methyl-4'-ethyl-aminoazobenzene | Similar to other derivatives | Lower than N-BOMO-MAB |

| N-Benzoyloxy-N-ethyl-4-aminoazobenzene | Similar to other derivatives | Lower than N-BOMO-MAB |

This table is generated based on findings from a comparative study of N-benzoyloxy derivatives. nih.gov

Impact of Substituent Effects on Reactivity and Biological Activity

The chemical structure of this compound can be modified by the introduction of various substituent groups on the aromatic rings. These modifications can significantly influence the electronic properties of the molecule, thereby altering its reactivity and subsequent biological activity. The position and nature of these substituents—whether they are electron-donating or electron-withdrawing—can impact the stability of the reactive intermediates and their ability to interact with biological targets.

Further research into a broader range of azobenzene compounds has reinforced the critical role of the amino group in conferring genotoxicity. nih.gov A study examining 39 different azobenzene compounds found that while azobenzene and its non-amino substituted derivatives were not genotoxic, all 24 aminoazobenzene derivatives tested, including those with various substituents, were found to elicit DNA repair synthesis in hepatocytes, indicating genotoxic potential. nih.gov This highlights that the presence of the amino group, which is subsequently N-hydroxylated and esterified to form the reactive electrophile, is a more dominant determinant of genotoxicity than the subtle electronic effects of many ring substituents.

Table 2: Influence of Ring-Methyl Substituents on the Activity of MAB Derivatives

| Compound | Carcinogenicity of Parent Amine in Rats | Electrophilic Reactivity of N-Acyloxy Derivative | Mutagenicity of N-Acyloxy Derivative (Salmonella) |

|---|---|---|---|

| N-methyl-4-aminoazobenzene (MAB) | Known to be carcinogenic | High | Strongly mutagenic |

| 3'-methyl-MAB | Different from MAB | No critical difference from N-acyloxy-MAB | No critical difference from N-acyloxy-MAB |

| 4'-methyl-MAB | Different from MAB | No critical difference from N-acyloxy-MAB | No critical difference from N-acyloxy-MAB |

This table is based on comparative studies of MAB and its ring-methyl derivatives. jst.go.jp

Computational and Theoretical Investigations of N Benzoyloxy N Methyl 4 Aminoazobenzene

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule that govern its reactivity. For a molecule like N-Benzoyloxy-N-methyl-4-aminoazobenzene, understanding its electronic structure is key to deciphering its mechanism of action, particularly its carcinogenicity. While specific quantum chemical studies exclusively focused on this compound are not extensively available in the public domain, the principles and applications of these methods are well-established through research on related azobenzene (B91143) derivatives.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and the total energy of a molecule.

For this compound, DFT calculations would provide insights into the three-dimensional arrangement of its atoms and the stability of its conformation. Such studies on other azobenzene derivatives have been performed to understand the stability of their (E) and (Z) isomers. These calculations often employ basis sets like 6-31G(d) or higher to achieve a good balance between accuracy and computational cost. While specific energetic and geometric parameters for this compound are not readily found in published literature, the application of DFT would be a critical first step in its computational characterization.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

In the context of this compound, FMO analysis would be invaluable for understanding its electrophilic nature, which is responsible for its reaction with nucleophilic sites in biological macromolecules like DNA. nih.gov The LUMO would likely be localized on the part of the molecule that accepts electrons during such reactions. Although specific HOMO-LUMO energy values for this compound are not documented in the available literature, studies on related compounds demonstrate the utility of FMO analysis in rationalizing their chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping of Reactivity Hotspots

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netwalisongo.ac.id

Molecular Dynamics and Docking Simulations for Biological Interactions

To comprehend the biological activity of this compound, it is essential to study its interactions with biological targets such as DNA and enzymes. Molecular dynamics and docking simulations are powerful computational tools for this purpose.

Modeling of DNA-Adduct Conformations and Stabilities

This compound is known to be a reactive ester that forms adducts with DNA, a critical step in its carcinogenic mechanism. nih.govnih.govnih.gov In vitro studies have shown that it reacts with deoxyguanosine to form several products. nih.govnih.gov The major adduct identified is N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which exists as both cis and trans isomers. nih.govnih.gov Another significant, though less abundant, adduct is 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene. nih.gov

Reaction of this compound with DNA in vitro yields a similar profile of adducts. nih.gov The table below summarizes the key DNA adducts formed.

| Adduct Name | Position of Attachment to Deoxyguanosine | Isomeric Form |

| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8 | Cis and Trans |

| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2 | - |

These adducts have also been identified in the hepatic DNA of mice treated with the parent compound, N,N-dimethyl-4-aminoazobenzene, for which this compound serves as a model for the ultimate carcinogenic metabolite. nih.govnih.gov Studies on the persistence of these adducts in mouse liver DNA have shown that the major C8-adduct and the secondary adduct are removed at different rates, with the secondary adduct being more persistent. nih.gov

Molecular modeling and dynamics simulations of these DNA adducts would be instrumental in understanding their conformational preferences within the DNA double helix and how these conformations affect DNA structure and function, potentially leading to mutations.

Simulations of Enzyme-Substrate Interactions

The metabolic activation of N-methyl-4-aminoazobenzene to its ultimate carcinogenic form, for which this compound is a synthetic model, is believed to be mediated by enzymes. However, there is a notable lack of published research focusing on molecular dynamics and docking simulations of the interaction between this compound and specific enzymes. Such simulations would be highly valuable for identifying the key amino acid residues involved in the binding and potential metabolic processing of this compound, providing a more detailed picture of its bioactivation pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Such models work by calculating a range of numerical descriptors for each molecule in a dataset and then using statistical methods to find the best-fitting equation that relates these descriptors to an observed activity, such as reaction rates or mutagenicity. The resulting model can then be used to predict the activity of new, untested compounds and to identify the key structural attributes driving the biological effect.

Correlation of Electronic and Steric Parameters with Reactivity

The reactivity of this compound is fundamentally linked to its ability to act as an electrophile and form covalent adducts with nucleophilic sites in biological macromolecules, most notably DNA. A hypothetical QSAR model for this compound and its analogs would focus on correlating electronic and steric parameters with this reactivity.

Electronic Parameters: These descriptors quantify the electronic properties of the molecule, which are crucial for its reaction mechanism. Key parameters would include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity.

Partial Atomic Charges: The distribution of electron density across the molecule is critical. The positive charge on the nitrogen atom of the N-methylamino group following the departure of the benzoyloxy leaving group is a key driver of its electrophilicity.

Ionization Potential and Electron Affinity: These parameters relate to the ease with which a molecule can lose or gain an electron, respectively, influencing its behavior in redox reactions that may be part of its metabolic activation.

Steric Parameters: These descriptors relate to the three-dimensional size and shape of the molecule, which can influence its ability to approach and bind to target sites.

Molecular Volume and Surface Area: These basic parameters describe the size of the molecule.

Topological Descriptors: Indices like the Connolly molecular area or solvent-accessible surface area can describe the shape and accessibility of different parts of the molecule. For this compound, steric hindrance from the benzoyloxy group or the phenyl rings could modulate its interaction with the active sites of enzymes or the grooves of DNA.

In a QSAR study, these parameters would be calculated for a series of related aminoazobenzene esters and correlated with experimentally determined rates of reaction with nucleophiles (like guanosine) or with measures of mutagenicity. The resulting equation would highlight which combination of electronic and steric properties best explains the observed reactivity, providing a quantitative basis for understanding its mechanism.

Prediction of Metabolic Pathways and Adduct Formation Propensities

Computational models can be employed to predict the metabolic fate of a compound and its propensity to form specific adducts. For this compound, which is itself a reactive metabolite, the focus is primarily on predicting its reaction products with biological nucleophiles, particularly DNA bases.

The metabolic pathway leading to the formation of this reactive ester begins with its parent compound, N-methyl-4-aminoazobenzene (MAB). MAB undergoes N-hydroxylation in the liver, catalyzed by microsomal enzymes, to form N-hydroxy-N-methyl-4-aminoazobenzene. This proximate carcinogen is then metabolically activated through esterification (e.g., sulfation or acetylation) to form a highly reactive electrophile with a good leaving group. This compound is a synthetic ester that serves as a stable, direct-acting model for these unstable biological esters.

The primary value of computational modeling in this context is to predict the sites and types of DNA adducts formed, which are critical initiating events in chemical carcinogenesis. Experimental studies have identified the specific adducts formed when this compound reacts with DNA. nih.govnih.gov Computational models would aim to replicate these findings by calculating the reaction energies and activation barriers for the electrophilic attack of the resulting nitrenium ion on various nucleophilic sites within DNA.

The major DNA adducts are formed with guanine (B1146940) residues. nih.govnih.govnih.gov The reaction of this compound with deoxyguanosine in vitro yields multiple products, with the principal adduct being at the C8 position of guanine. nih.gov

Table of Experimentally Identified DNA Adducts from this compound

| Adduct Name | Site of Attachment on Deoxyguanosine | Relative Abundance | Persistence in vivo | Citation |

| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8 | Major | Low (largely removed within 7-10 days) | nih.govnih.govnih.gov |

| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2 | Second major product | High (persistent lesion) | nih.govnih.govnih.gov |

This table is interactive. You can sort and filter the data.

A successful computational model would predict that the reaction at the C8 and N2 positions of guanine are energetically favorable compared to other potential sites on guanine or other DNA bases. Furthermore, more advanced molecular dynamics simulations could model the conformational changes in DNA resulting from the formation of these adducts, providing insight into their effects on DNA replication and repair, and explaining the observed differences in their in vivo persistence. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoyloxy-N-methyl-4-aminoazobenzene, and what safety precautions are critical during synthesis?

- Answer : Synthesis typically involves acyloxylation and azo-coupling reactions. A key step is the generation of reactive intermediates like N-acyloxy amides, which require careful handling due to thermal instability. For example, analogous compounds (e.g., anomeric amides) decompose upon heating, necessitating controlled reaction temperatures (≤0°C for sensitive steps) .

- Safety : Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Use PPE (gloves, goggles) and fume hoods, especially given the compound’s mutagenic potential (Ames II testing shows lower mutagenicity than benzyl chloride but higher than controls) .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

- Answer : Use a combination of:

- NMR (1H/13C) for structural confirmation of the azo and benzoyloxy groups.

- Mass spectrometry (EI or ESI) to verify molecular ion peaks and fragmentation patterns.

- IR spectroscopy to identify carbonyl (C=O) and azo (N=N) stretches .

Q. What in vitro assays are suitable for initial mutagenicity screening of this compound?

- Answer : The Ames test (using Salmonella typhimurium strains TA98/TA100) is standard. However, include metabolic activation systems (e.g., S9 liver homogenate) to mimic mammalian metabolism. Note that mutagenic potency may vary: Ames II testing showed lower activity than other anomeric amides but comparable to benzyl chloride .

Advanced Research Questions

Q. How do DNA adducts formed by this compound contribute to its carcinogenicity, and what methods detect these adducts?

- Answer : The compound reacts with guanine residues in DNA, forming covalent adducts (e.g., N-(deoxyguanosin-8-yl)-4-aminoazobenzene) via metabolic activation. These adducts disrupt replication and promote mutations.

- Detection :

- 32P-postlabeling combined with HPLC for sensitive adduct quantification .

- Mass spectrometry (LC-MS/MS) for structural elucidation .

- In vivo studies in rats show hepatic DNA adducts correlate with tumorigenesis .

Q. What experimental design considerations are critical when studying this compound’s metabolic activation pathways?

- Answer :

- Use isotope-labeled analogs (e.g., 14C-labeled) to track metabolic intermediates.

- Employ microsomal incubations (rat/human liver S9 fractions) to identify cytochrome P450-dependent activation.

- Include scavengers (e.g., glutathione) to trap reactive electrophiles and validate adduct specificity .

Q. How can researchers resolve contradictions in mutagenicity data across different model systems?

- Answer : Discrepancies (e.g., lower mutagenicity in Ames II vs. human cell assays) may stem from:

- Metabolic competency : Human cell models (e.g., HepG2) express distinct CYP isoforms compared to bacterial systems.

- DNA repair efficiency : Eukaryotic systems have robust repair mechanisms (e.g., nucleotide excision repair) that reduce adduct persistence .

- Recommendation : Cross-validate findings using comet assays (DNA damage) and transgenic rodent models (in vivo mutagenesis) .

Q. What strategies mitigate the compound’s instability during long-term carcinogenicity studies?

- Answer :

- Storage : Keep at –80°C in amber vials under argon to prevent photodegradation and hydrolysis.

- Dosing : Prepare fresh solutions in aprotic solvents (e.g., DMSO) immediately before administration.

- Stability monitoring : Use HPLC-UV to track decomposition products (e.g., 4-aminoazobenzene derivatives) .

Q. Why do carcinogenicity outcomes vary between rodent models and human cell lines?

- Answer : Species-specific differences in:

- Metabolic activation : Rat CYP1A2 preferentially activates the compound, whereas human CYP1A1/1B1 may have lower efficiency.

- Detoxification pathways : Glucuronidation and sulfation rates differ, altering reactive intermediate bioavailability .

- Experimental design : Use humanized mouse models (e.g., expressing human CYP enzymes) to bridge the translational gap .

Methodological Notes

- Data Contradictions : Always compare results across multiple assays (e.g., Ames test, Comet assay, in vivo tumorigenicity) to account for model limitations .

- Advanced Techniques : For mechanistic studies, combine molecular docking (to predict DNA-binding motifs) with cryo-EM (to visualize adduct-induced DNA distortion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.